联苯蒽

描述

Bianthrone, also known as BTH, is an organic compound that was first synthesized in the early 1990s. It is a member of the anthracene family and has been used in various scientific research applications. This article will provide an overview of the synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for bianthrone research.

科学研究应用

有机化学:肽的合成

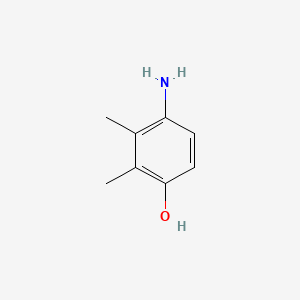

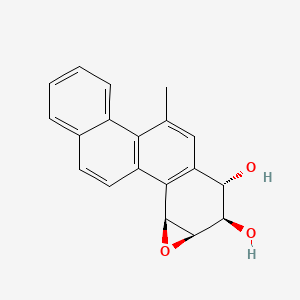

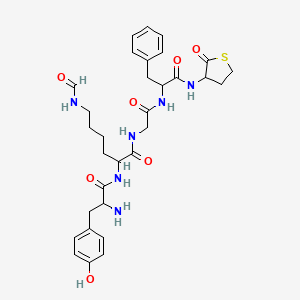

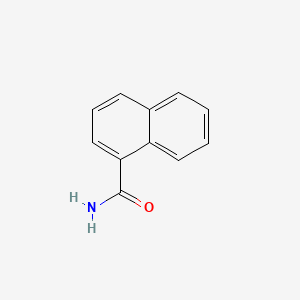

联苯蒽已被用于合成具有极其困难序列的肽。 该化合物的独特性质促进了氨基酸溴化物的N-保护,这是肽合成中的一个关键步骤 {svg_1}.

实验程序:联苯蒽在肽合成中的应用涉及氨基酸溴化物的保护,然后进行偶联反应以形成肽链。

结果:联苯蒽在此背景下的应用使人们能够合成以前由于固相偶联中的阻碍而难以生产的肽。

材料科学:电导率转换

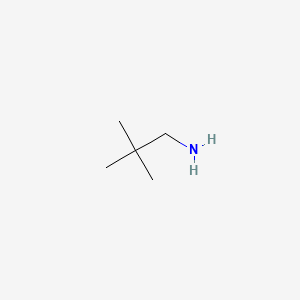

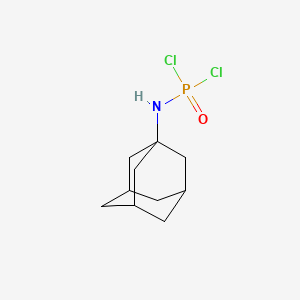

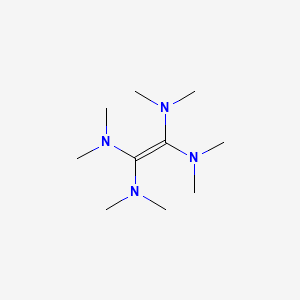

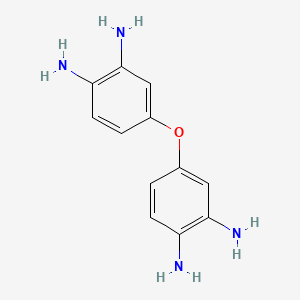

在材料科学中,联苯蒽的双稳态性质允许在低温下进行电导率转换。 这对分子电子学的发展意义重大 {svg_2}.

实验程序:研究具有联苯蒽的单分子结以观察电导率转换,这与分子异构化事件有关。

结果:温度依赖性转换速率提供了对异构化过程所需的活化能的估计,这对电子器件的实际应用至关重要。

热致变色材料

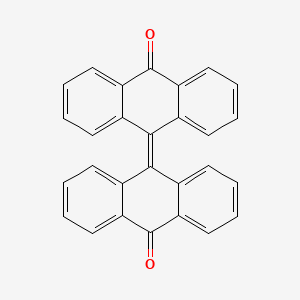

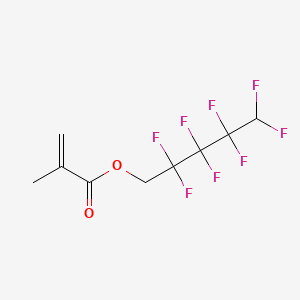

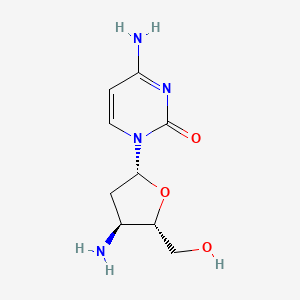

联苯蒽是热致变色材料开发的关键组成部分。 这些材料在响应温度变化时会改变颜色,并在高科技材料中得到应用 {svg_3}.

实验程序:将联苯蒽掺入材料中,可以观察到不同温度条件下的颜色变化。

结果:开发出新的含有联苯蒽的热致变色材料,这导致了智能纺织品和温度敏感涂料的进步。

量子化学:分子异构化

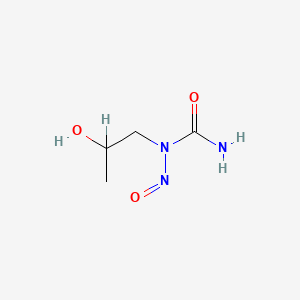

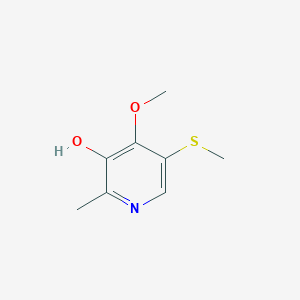

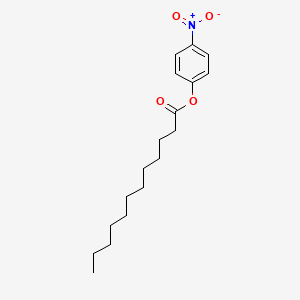

联苯蒽的长C−C键长和优选的扭转构象使其成为量子化学中理论研究的一个有趣主题 {svg_4}.

实验程序:量子化学计算和 X 射线测定用于研究联苯蒽的势能面和异构化势垒。

结果:这些发现有助于更深入地了解分子异构化过程,这对新化学化合物的设计具有影响。

纳米技术:单分子结

联苯蒽的双稳态性质在纳米技术中被利用来创建可以切换不同电导状态的单分子结 {svg_5}.

实验程序:实验研究涉及创建单分子结并测量其电导率特性。

结果:联苯蒽在分子水平上切换电导态的能力为纳米级电子元件打开了可能性。

高级涂层:颜色变化机制

作用机制

Target of Action

Bianthrone, like other anthraquinones, is believed to interact with multiple molecular targets. Anthraquinones are known to interact with various targets such as inflammatory, anti-apoptosis, anti-hypertrophy, anti-fibrosis, anti-oxidative damage, abnormal, and excessive proliferation of smooth muscle cells in cardiovascular diseases .

Mode of Action

It is known that bianthrone exists in the form of two non-planar isomers . Experimental studies of single-molecule junctions with Bianthrone reveal persistent switching of electric conductance at low temperatures, which can be reasonably associated with molecular isomerization events .

Biochemical Pathways

Anthraquinones are believed to ameliorate insulin resistance through diverse pathways, encompassing activation of the AMP-activated protein kinase (AMPK) signaling pathway, restoration of insulin signal transduction, attenuation of inflammatory pathways, and modulation of gut microbiota . .

Pharmacokinetics

It is known that the pharmacokinetic properties of a drug molecule play a crucial role in its bioavailability . The ADME properties of a drug molecule can be influenced by various factors such as its chemical structure, the route of administration, and the patient’s physiological condition .

Result of Action

It is known that bianthrone can cause persistent switching of electric conductance at low temperatures, which can be reasonably associated with molecular isomerization events .

Action Environment

It is known that environmental factors can significantly influence the action, efficacy, and stability of drug molecules . For example, the conformation of a molecule can be distorted by its environment, which can affect its interaction with its targets .

安全和危害

未来方向

Future research on bianthrone could focus on its isolation from various sources and its potential applications. For instance, one study reported the isolation of bianthrones from the Colletotrichum genus for the first time . Another study discussed the potential of bianthrone in single-molecule junctions .

生化分析

Biochemical Properties

Bianthrone plays a crucial role in biochemical reactions, particularly in redox processes. It undergoes a conformational change from a puckered form to a twisted form when undergoing a two-electron transfer in solution . This conformational change is described as an ECE (Electrochemical-Chemical-Electrochemical) mechanism . Bianthrone interacts with various enzymes and proteins, facilitating electron transfer processes essential for bioenergetics.

Cellular Effects

Bianthrone influences various types of cells and cellular processes. It affects cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. The compound’s redox properties enable it to participate in electron transfer processes, impacting cellular bioenergetics. Bianthrone’s interactions with enzymes and proteins involved in these processes can lead to changes in cellular function and metabolism .

Molecular Mechanism

The molecular mechanism of Bianthrone involves its redox properties and conformational changes. Bianthrone undergoes a two-electron, two-proton transfer, which is essential for its role in electron transfer processes . The compound’s ability to undergo conformational changes from a puckered to a twisted form during electron transfer is a key aspect of its mechanism of action . These conformational changes facilitate its interactions with biomolecules, leading to enzyme inhibition or activation and changes in gene expression.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Bianthrone change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that Bianthrone can form self-assembled monolayers on electrode surfaces, and its electrochemical properties suggest that it undergoes a two-electron, two-proton transfer . Over time, the surface coverage of Bianthrone on electrodes can lead to intermolecular interactions, affecting its stability and long-term effects on cellular function .

Dosage Effects in Animal Models

The effects of Bianthrone vary with different dosages in animal models. At lower dosages, Bianthrone can facilitate electron transfer processes without causing significant adverse effects. At higher dosages, the compound may exhibit toxic or adverse effects, impacting cellular function and metabolism . Threshold effects observed in these studies highlight the importance of dosage in determining the compound’s impact on biological systems.

Metabolic Pathways

Bianthrone is involved in various metabolic pathways, particularly those related to electron transfer and redox processes. The compound interacts with enzymes and cofactors that facilitate these processes, impacting metabolic flux and metabolite levels . Bianthrone’s redox properties enable it to participate in bioenergetic processes, making it a valuable model for studying metabolic pathways.

Transport and Distribution

Within cells and tissues, Bianthrone is transported and distributed through interactions with transporters and binding proteins. These interactions influence the compound’s localization and accumulation within specific cellular compartments . Bianthrone’s ability to form self-assembled monolayers on electrode surfaces suggests that it can be effectively transported and distributed within biological systems .

Subcellular Localization

Bianthrone’s subcellular localization is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles. The compound’s ability to undergo conformational changes and participate in electron transfer processes impacts its activity and function within these compartments

属性

IUPAC Name |

10-(10-oxoanthracen-9-ylidene)anthracen-9-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H16O2/c29-27-21-13-5-1-9-17(21)25(18-10-2-6-14-22(18)27)26-19-11-3-7-15-23(19)28(30)24-16-8-4-12-20(24)26/h1-16H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MGRRGKWPEVFJSH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=C3C4=CC=CC=C4C(=O)C5=CC=CC=C53)C6=CC=CC=C6C2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H16O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6059994 | |

| Record name | 9(10H)-Anthracenone, 10-(10-oxo-9(10H)-anthracenylidene)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6059994 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

384.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

434-85-5 | |

| Record name | Bianthrone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=434-85-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Bianthrone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000434855 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dehydrodianthrone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=89778 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 9(10H)-Anthracenone, 10-(10-oxo-9(10H)-anthracenylidene)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 9(10H)-Anthracenone, 10-(10-oxo-9(10H)-anthracenylidene)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6059994 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | BIANTHRONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/56R67P666M | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the molecular formula and weight of bianthrone?

A1: Bianthrone has a molecular formula of C28H16O2 and a molecular weight of 384.43 g/mol.

Q2: What are the key structural features of bianthrone?

A2: Bianthrone comprises two anthrone units linked by a central carbon-carbon double bond. This structure allows for conformational flexibility, leading to the existence of two main isomers: a folded (A) form and a twisted (B) form. []

Q3: How do the folded (A) and twisted (B) forms of bianthrone differ?

A3: The A form is the more stable conformer under standard conditions, characterized by a puckered geometry with the anthrone moieties folded inwards. In contrast, the B form adopts a twisted conformation with a higher energy barrier for interconversion. This twisted structure results in a red-shifted absorption spectrum compared to the yellow A form. [, , , ]

Q4: What spectroscopic techniques are commonly used to characterize bianthrone?

A4: Spectroscopic methods such as UV-Vis, NMR, Raman, and electron paramagnetic resonance (EPR) spectroscopy are frequently employed to characterize bianthrone. UV-Vis spectroscopy reveals characteristic absorption bands for the A and B forms, while NMR provides insights into the structural features and dynamics of the molecule. Raman spectroscopy can elucidate structural changes upon electrochemical reduction, and EPR helps investigate the paramagnetic properties of bianthrone radicals. [, , , , , , ]

Q5: What is the significance of bianthrone's photochromic properties?

A5: Bianthrone exhibits photochromism, meaning it undergoes a reversible color change upon exposure to light. This property makes it a promising candidate for applications in molecular switches, optical data storage, and sensors. [, ]

Q6: How does bianthrone behave in Langmuir-Blodgett (LB) films?

A6: Studies on Langmuir-Blodgett (LB) films of donor-substituted bianthrone derivatives revealed that these molecules form stable monolayers at the air-water interface. The fluorescence and molecular charge transfer characteristics observed in solution are preserved in the LB films. []

Q7: Can bianthrone undergo conformational changes when immobilized on electrode surfaces?

A7: While bianthrone exhibits conformational changes in solution upon electrochemical reduction, studies on monolayers immobilized on mercury and glassy carbon electrodes suggest that significant structural rearrangements associated with A to B form conversion might not occur in these systems. []

Q8: How does pressure affect the crystal structure of bianthrone?

A8: Applying hydrostatic pressure to bianthrone crystals induces a color change from yellow to red, primarily at the crystal surface. This transformation is linked to the formation of a high-pressure polymorph characterized by a twisted bianthrone conformation with planar tricyclic fragments. []

Q9: How does bianthrone behave under reductive conditions?

A9: Electrochemical and pulse radiolysis studies demonstrate that bianthrone undergoes a two-electron, two-proton reduction process. This reduction initially generates the radical anion of the A form (A•-), which then undergoes a conformational change to the radical anion of the B form (B•-). [, , ]

Q10: What is the reactivity of the bianthrone radical anion (B•-) towards oxygen?

A10: Computational and experimental evidence suggests that the B•- radical anion exhibits unusual stability towards oxidation by molecular oxygen, setting it apart from other semiquinone radical anions. []

Q11: What are the products formed upon irreversible photolysis of bianthrone?

A11: Irreversible photolysis of bianthrone in various solvents primarily yields a 4a,4b-dihydrophenanthrene-type cyclic photoisomer known as the C isomer. This C isomer can undergo further solvent-dependent reactions, such as the formation of dihydrohelianthrone in protic solvents. []

Q12: Do bianthrone derivatives exhibit any noteworthy biological activities?

A12: Certain bianthrone derivatives, like those isolated from Psorospermum species and fungal sources, have shown promising antimicrobial and antifungal activities. These findings highlight the potential of bianthrone-based compounds in developing new therapeutic agents. [, , ]

Q13: Have any bianthrone derivatives demonstrated antidiabetic potential?

A13: Research on Polygonum cuspidatum root extract, which contains bianthrone derivatives like (trans)-emodin-physcion bianthrone and (cis)-emodin-physcion bianthrone, has revealed potent inhibitory activity against α-glucosidase and protein-tyrosine phosphatase 1B (PTP1B). These enzymes play crucial roles in regulating blood glucose levels, suggesting potential antidiabetic properties of these bianthrone derivatives. []

Q14: How does computational chemistry contribute to understanding bianthrone's properties?

A14: Density functional theory (DFT) calculations have been instrumental in elucidating the structural features, conformational preferences, and electronic properties of bianthrone and its derivatives. These calculations provide valuable insights into the factors governing its reactivity and stability. [, ]

Q15: What is the impact of substituents on the conformational equilibrium of bianthrone?

A15: Introducing specific substituents onto the bianthrone scaffold can significantly influence the equilibrium between the folded and twisted forms. For instance, incorporating methoxy groups at the 3,3',6,6'-positions stabilizes the twisted conformation, leading to a bistable system where both forms coexist in solution. [, ]

Q16: How does alkyl chain length affect the solid-state thermochromism of bianthrone derivatives?

A16: Studies on alkoxy-substituted bianthrones revealed that the length of the alkyl chain plays a crucial role in determining the preferred conformation in the solid state. Longer alkyl chains promote the aggregation of the twisted conformer, resulting in a tunable solid-state thermochromism with potential applications in temperature-sensitive materials. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1H-Benz[de]isoquinoline-1,3(2H)-dione, 6-amino-2-(2,4-dimethylphenyl)-](/img/structure/B1198064.png)